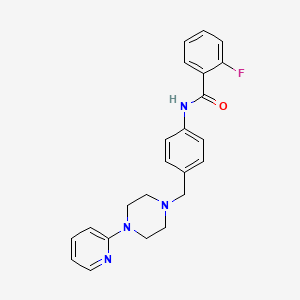
2-fluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a fluorine atom and a pyridinyl-piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in various biological assays.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-(pyridin-2-yl)piperazine. This can be achieved by reacting pyridine-2-carboxylic acid with piperazine under dehydrating conditions.
Benzylation: The piperazine intermediate is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate to form 4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)benzene.
Amidation: The final step involves the reaction of the benzylated intermediate with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridinyl moiety, potentially converting it to a piperidine derivative.
Substitution: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-fluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a ligand in receptor binding assays. It can interact with various biological targets, making it useful in the study of receptor-ligand interactions and the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential pharmacological activities, including its role as an antagonist or agonist in various receptor pathways. Its ability to modulate biological responses makes it a candidate for drug development, particularly in the treatment of neurological and psychiatric disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved solubility or stability. Its incorporation into polymers or other materials can enhance their performance in various applications.
作用机制
The mechanism of action of 2-fluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(4-(4-(2-(phenylamino)acetyl)piperazin-1-yl)phenyl)benzamide
- N-(4-(4-(2-(methylamino)acetyl)piperazin-1-yl)phenyl)benzamide
- N-(4-(4-(2-(ethylamino)acetyl)piperazin-1-yl)phenyl)benzamide
Uniqueness
Compared to similar compounds, 2-fluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, alter its lipophilicity, and affect its interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
2-fluoro-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O/c24-21-6-2-1-5-20(21)23(29)26-19-10-8-18(9-11-19)17-27-13-15-28(16-14-27)22-7-3-4-12-25-22/h1-12H,13-17H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSVRQLWIJTNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2581868.png)
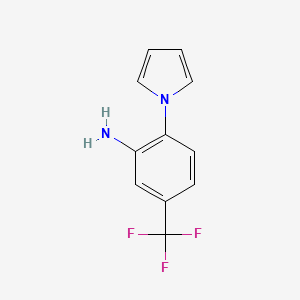
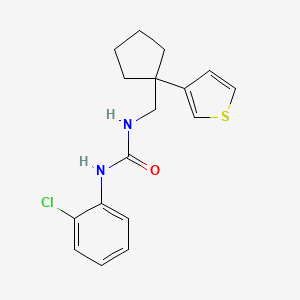
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2581875.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2581876.png)
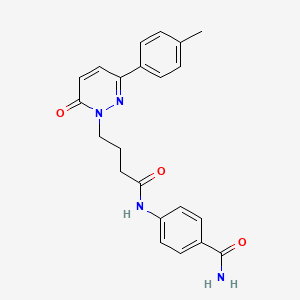

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2581881.png)
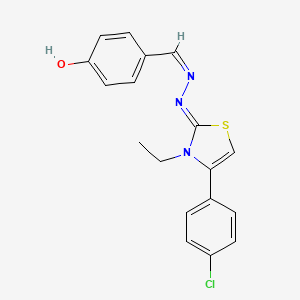
![6-(2-bromobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2581885.png)

![6-Chlorothieno[3,2-b]furan](/img/structure/B2581887.png)
![N-[[4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2581890.png)
![5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2581891.png)
